![molecular formula C23H15BrN4O4 B2558958 7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 1326825-91-5](/img/no-structure.png)

7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

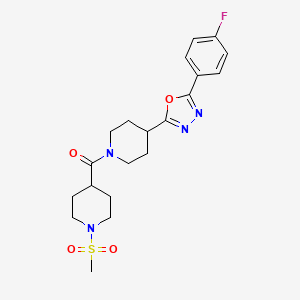

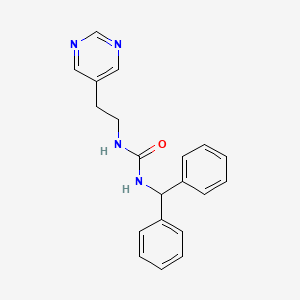

The compound “7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione” is a complex organic molecule that contains several functional groups. These include a bromophenyl group, an oxadiazole ring, a methoxyphenyl group, and a quinazoline dione structure .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The oxadiazole and quinazoline rings would likely contribute to the rigidity of the molecule, while the bromophenyl and methoxyphenyl groups could potentially participate in various interactions .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The bromine atom on the bromophenyl group could potentially be replaced via a nucleophilic substitution reaction. The oxadiazole ring might participate in reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the bromine atom could increase the compound’s density and boiling point compared to similar compounds without a halogen .科学的研究の応用

Medicinal Chemistry and Biological Activities

Quinazoline derivatives, including compounds like 7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione, have been explored extensively in medicinal chemistry due to their diverse biological activities. These heterocyclic compounds are known for their stability and versatility as a nucleus for synthesizing potential medicinal agents. Researchers have focused on introducing various bioactive moieties to the quinazoline nucleus, leading to the creation of novel compounds with antibacterial activities against pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The challenge of solubility remains a significant hurdle in the journey from a lead compound to a drug, highlighting the ongoing efforts to improve bioavailability to counter antibiotic resistance (Tiwary et al., 2016).

Optoelectronic Materials

Quinazoline derivatives also find applications in the field of optoelectronic materials due to their broad spectrum of biological activities and their ability to be integrated into π-extended conjugated systems for novel material creation. These compounds have been investigated for their potential in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Their incorporation into materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and materials for nonlinear optical materials and colorimetric pH sensors, showcases their versatility beyond pharmaceutical applications (Lipunova et al., 2018).

CO2 Conversion into Value-Added Chemicals

The conversion of CO2 into valuable chemicals using ionic liquids (ILs) as solvents and catalysts has been a recent focus area, with quinazoline-2,4(1H,3H)-diones being a target product. Research on IL-based catalysts for this conversion explores various catalytic mechanisms and aims to develop novel IL-based catalysts for broader acid gas conversions, demonstrating the role of quinazoline derivatives in addressing environmental challenges (Zhang et al., 2023).

作用機序

Safety and Hazards

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the oxadiazole ring, followed by the synthesis of the quinazoline ring, and finally the coupling of the two rings to form the target compound.", "Starting Materials": [ "4-bromobenzoic acid", "hydrazine hydrate", "acetic anhydride", "4-methoxyaniline", "2-nitrobenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "sulfuric acid", "phosphorus oxychloride", "sodium hydroxide", "acetic acid", "sodium nitrite", "copper powder", "sodium borohydride", "chloranil" ], "Reaction": [ "Synthesis of 4-bromo-3-nitrobenzoic acid by nitration of 4-bromobenzoic acid with nitric acid and sulfuric acid", "Synthesis of 4-bromo-3-amino benzoic acid by reduction of 4-bromo-3-nitrobenzoic acid with sodium borohydride", "Synthesis of 4-bromo-N-(2-nitrophenyl)benzamide by reaction of 4-bromo-3-amino benzoic acid with 2-nitrobenzaldehyde in acetic acid", "Synthesis of 3-(4-bromophenyl)-1,2,4-oxadiazol-5-amine by reaction of 4-bromo-N-(2-nitrophenyl)benzamide with hydrazine hydrate in ethanol", "Synthesis of 7-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione by reaction of 3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione with 3-(4-bromophenyl)-1,2,4-oxadiazol-5-amine in the presence of sodium ethoxide and acetic anhydride" ] } | |

CAS番号 |

1326825-91-5 |

製品名 |

7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione |

分子式 |

C23H15BrN4O4 |

分子量 |

491.301 |

IUPAC名 |

7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C23H15BrN4O4/c1-31-17-9-7-16(8-10-17)28-22(29)18-11-4-14(12-19(18)25-23(28)30)21-26-20(27-32-21)13-2-5-15(24)6-3-13/h2-12H,1H3,(H,25,30) |

InChIキー |

ZHNBEOCFHKAQPK-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)Br)NC2=O |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(hydroxymethyl)-2-phenyl-5-(2-phenylethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2558887.png)

![1-[4-(Trifluoromethyl)phenyl]-2-azaspiro[3.3]heptan-3-one](/img/structure/B2558888.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-fluoro-4-methylphenyl)urea](/img/structure/B2558891.png)

![N-(3-chlorophenyl)-2-{[6-(3-methoxybenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2558892.png)

![5-{[(2-fluorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2558893.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2558897.png)